molecular formula C12H15NO4 B14738609 2-Benzyl-5-methyl-5-nitro-1,3-dioxane CAS No. 6323-93-9

2-Benzyl-5-methyl-5-nitro-1,3-dioxane

Cat. No.: B14738609
CAS No.: 6323-93-9
M. Wt: 237.25 g/mol
InChI Key: RDDJYBBYRONTIM-UHFFFAOYSA-N
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Description

2-Benzyl-5-methyl-5-nitro-1,3-dioxane: is an organic compound that belongs to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms. The presence of benzyl, methyl, and nitro groups in the structure of this compound imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-methyl-5-nitro-1,3-dioxane typically involves the reaction of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. A common method employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . This method ensures the formation of stable 1,3-dioxane rings.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods may also incorporate continuous flow reactors and advanced separation techniques to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-methyl-5-nitro-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or ammonia (NH₃) can be employed.

Major Products Formed

    Oxidation: Formation of nitroso or amino derivatives.

    Reduction: Formation of hydroxyl or amino derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-Benzyl-5-methyl-5-nitro-1,3-dioxane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-5-methyl-5-nitro-1,3-dioxane involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate biological membranes and reach its targets.

Comparison with Similar Compounds

2-Benzyl-5-methyl-5-nitro-1,3-dioxane can be compared with other similar compounds, such as:

    2-Benzyl-5-methyl-1,3-dioxane: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    2-Benzyl-5-nitro-1,3-dioxane: Lacks the methyl group, affecting its physical properties and reactivity.

    5-Methyl-5-nitro-1,3-dioxane: Lacks the benzyl group, leading to different applications and properties.

The presence of the benzyl, methyl, and nitro groups in this compound imparts unique characteristics that distinguish it from these similar compounds.

Properties

CAS No.

6323-93-9

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

2-benzyl-5-methyl-5-nitro-1,3-dioxane

InChI

InChI=1S/C12H15NO4/c1-12(13(14)15)8-16-11(17-9-12)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3

InChI Key

RDDJYBBYRONTIM-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(OC1)CC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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